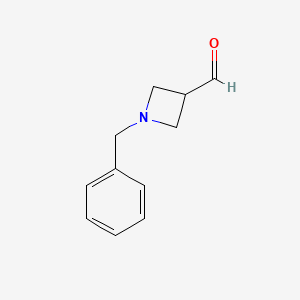
1-Benzylazetidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylazetidine-3-carbaldehyde is a four-membered heterocyclic compound featuring an azetidine ring substituted with a benzyl group and an aldehyde functional group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylamine with an appropriate aldehyde under acidic conditions to form the azetidine ring . Another method includes the use of multicomponent reactions involving sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 1-Benzylazetidine-3-carboxylic acid.
Reduction: 1-Benzylazetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzylazetidine-3-carbaldehyde has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Benzylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylazetidine-3-carbaldehyde can be compared with other similar compounds, such as:
Azetidine-3-carbaldehyde: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzylazetidine-2-carbaldehyde: The position of the aldehyde group affects the compound’s chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-benzylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
InChI-Schlüssel |
CPKVKAQAEHSZTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















